molecular formula C22H17BrN6O3 B2392371 N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1251615-80-1

N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

Cat. No. B2392371
M. Wt: 493.321
InChI Key: APSYMOXFTYSHQO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and its ability to interact with biological systems, making it a promising candidate for the development of new drugs and therapies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves the reaction of 2,4-dimethylphenyl isocyanate with 1-(methylsulfonyl)-2,3-dihydro-1H-indole to form the desired product.

Starting Materials
2,4-dimethylphenyl isocyanate, 1-(methylsulfonyl)-2,3-dihydro-1H-indole

Reaction
Step 1: Dissolve 2,4-dimethylphenyl isocyanate in anhydrous dichloromethane., Step 2: Add 1-(methylsulfonyl)-2,3-dihydro-1H-indole to the reaction mixture and stir for 24 hours at room temperature., Step 3: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent., Step 4: Recrystallize the purified product from a suitable solvent to obtain N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea as a white solid.

Mechanism Of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is not fully understood, but it is believed to act by inhibiting various cellular pathways that are involved in cancer growth and inflammation. Specifically, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division.

Biochemical And Physiological Effects

N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea for lab experiments is its unique structure, which allows for specific interactions with biological systems. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. One promising area of investigation is the development of new anti-cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as anti-inflammatory and antioxidant therapies. Finally, more studies are needed to determine the safety and toxicity of this compound, which will be important for its eventual use in human clinical trials.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.

properties

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O3/c1-2-31-17-8-6-14(7-9-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-4-3-5-16(23)10-15/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSYMOXFTYSHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

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